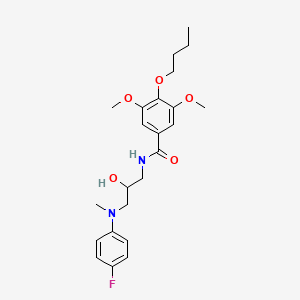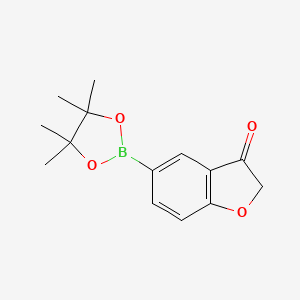
17-Methyl-Androstenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
17-Methyl-Androstenone is a synthetic steroidal compound derived from androstenedione. It is known for its androgenic properties and is often used in scientific research to study hormonal pathways and their effects on various biological systems.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 17-Methyl-Androstenone typically involves the methylation of androstenedione. This process can be achieved through various chemical reactions, including the use of methylating agents such as methyl iodide in the presence of a base like potassium carbonate. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the intermediate products.
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using similar methods as described above. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions: 17-Methyl-Androstenone undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or alcohols.
Reduction: Formation of reduced derivatives with altered biological activity.
Substitution: Introduction of different functional groups to modify its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents are employed under controlled conditions.
Major Products Formed:
Oxidation: Formation of 17-keto derivatives.
Reduction: Production of 17-hydroxy derivatives.
Substitution: Generation of various substituted androstenone derivatives with potential biological activities.
Aplicaciones Científicas De Investigación
17-Methyl-Androstenone is widely used in scientific research due to its androgenic properties. Some of its applications include:
Chemistry: Studying the synthesis and reactivity of steroidal compounds.
Biology: Investigating hormonal pathways and their effects on cellular processes.
Medicine: Exploring potential therapeutic uses in hormone replacement therapy and other medical conditions.
Industry: Used in the production of various steroidal drugs and supplements.
Mecanismo De Acción
The mechanism of action of 17-Methyl-Androstenone involves its interaction with androgen receptors in target tissues. Upon binding to these receptors, it modulates the expression of specific genes involved in the development and maintenance of male characteristics. The compound also influences various signaling pathways, including those related to cell growth and differentiation.
Comparación Con Compuestos Similares
Androstenedione: A precursor to testosterone and estrone, with similar androgenic properties.
Androstenediol: Another steroidal compound with both androgenic and estrogenic activities.
Androsterone: A metabolite of testosterone with weaker androgenic effects.
Uniqueness of 17-Methyl-Androstenone: this compound is unique due to its specific methylation at the 17th position, which alters its biological activity and receptor binding affinity compared to other similar compounds. This modification can result in distinct physiological effects and potential therapeutic applications.
Propiedades
Fórmula molecular |
C20H30O |
|---|---|
Peso molecular |
286.5 g/mol |
Nombre IUPAC |
(5S,8R,9S,10S,13S,14S)-10,13,17-trimethyl-1,2,4,5,6,7,8,9,11,12,14,15-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C20H30O/c1-13-4-7-17-16-6-5-14-12-15(21)8-10-20(14,3)18(16)9-11-19(13,17)2/h4,14,16-18H,5-12H2,1-3H3/t14-,16-,17-,18-,19+,20-/m0/s1 |
Clave InChI |
XLIKQOJPSHZPTD-YFFHVDCVSA-N |
SMILES isomérico |
CC1=CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CCC(=O)C4)C)C |
SMILES canónico |
CC1=CCC2C1(CCC3C2CCC4C3(CCC(=O)C4)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-((2'-(1H-Tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)pentanamide](/img/structure/B13406043.png)

![1,3-bis[2-(4,5-dihydro-1H-imidazol-2-yl)phenyl]urea](/img/structure/B13406060.png)
![methyl [(1R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonate](/img/structure/B13406063.png)







![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-[bis(2-hydroxyethyl)amino]-6-(phenylamino)-1,3,5-triazin-2-yl]amino]-, dipotassium salt](/img/structure/B13406120.png)

![calcium;(E,1R,3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-1,3,5-trihydroxyhept-6-en-1-olate](/img/structure/B13406129.png)
